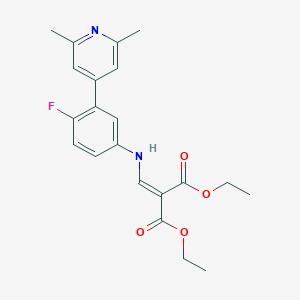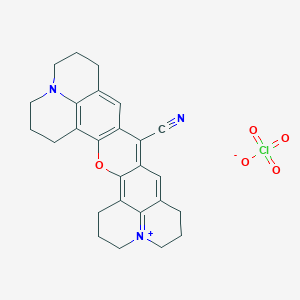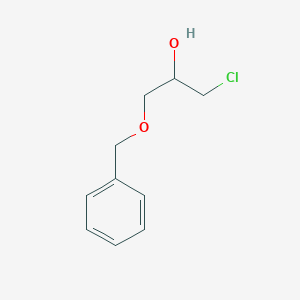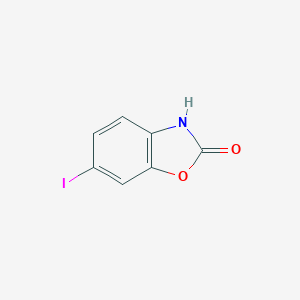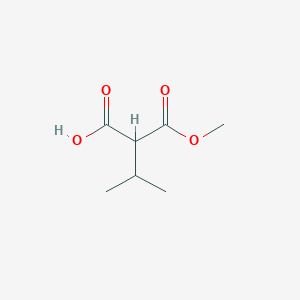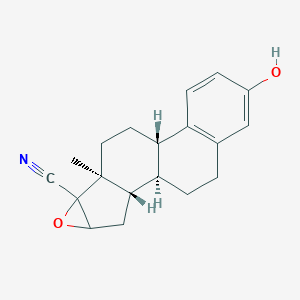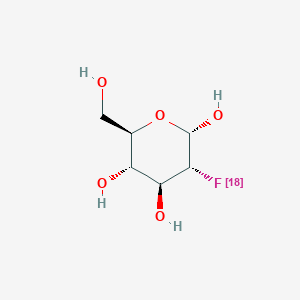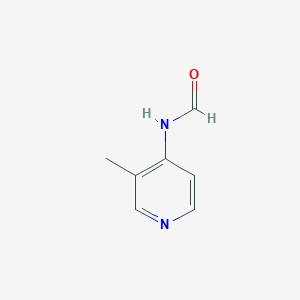
N-(3-methylpyridin-4-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-4-yl)formamide is a chemical compound with the molecular formula C7H8N2O. It is also known as 4-(3-methylpyridin-4-yl)formamide or MPFA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of N-(3-methylpyridin-4-yl)formamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has also been proposed that this compound may interact with specific receptors in the brain, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
N-(3-methylpyridin-4-yl)formamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylpyridin-4-yl)formamide has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(3-methylpyridin-4-yl)formamide. One area of interest is the development of new synthetic routes for this compound that can improve its yield and purity. Another direction is the investigation of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(3-methylpyridin-4-yl)formamide can be achieved through the reaction of 3-methyl-4-pyridinecarboxylic acid with formic acid in the presence of a dehydrating agent. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-4-yl)formamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
101870-39-7 |
|---|---|
Nombre del producto |
N-(3-methylpyridin-4-yl)formamide |
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
N-(3-methylpyridin-4-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)9-5-10/h2-5H,1H3,(H,8,9,10) |
Clave InChI |
KGXJCBGZODWHBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)NC=O |
SMILES canónico |
CC1=C(C=CN=C1)NC=O |
Sinónimos |
Formamide, N-(3-methyl-4-pyridyl)- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



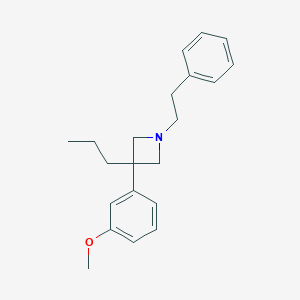
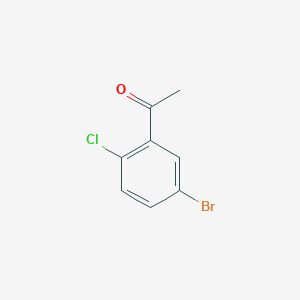
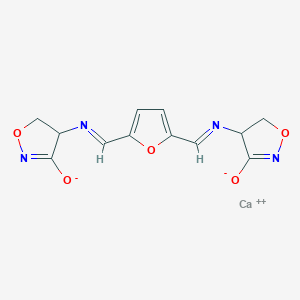
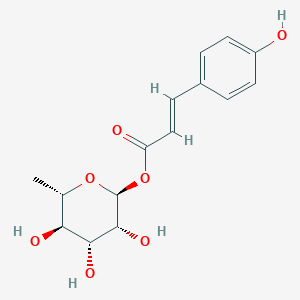
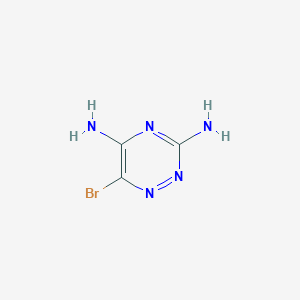
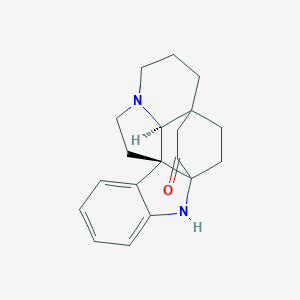
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
